Divergent Beckmann Rearrangement Outcome: 6-Methoxy Substitution Drives Unconventional Product Formation
Under classical Beckmann rearrangement conditions, 6-methoxyindan-1-one oxime yields 2-sulfonyloxyindanone and a dimeric product, whereas unsubstituted 1-indanone oxime and other indanone oximes undergo the expected rearrangement to carbostyril derivatives [1].
| Evidence Dimension | Product distribution under Beckmann rearrangement conditions |
|---|---|
| Target Compound Data | Formation of 2-sulfonyloxyindanone and dimeric product; no carbostyril detected |
| Comparator Or Baseline | Unsubstituted 1-indanone oxime (expected carbostyril formation) and other substituted indanone oximes |
| Quantified Difference | Qualitative divergence: unexpected product profile versus predicted rearrangement pathway |
| Conditions | Conventional Beckmann rearrangement protocol (tosyl chloride, base, room temperature) |
Why This Matters
This divergent reactivity dictates specific synthetic route planning and intermediate purification requirements, as standard Beckmann conditions fail to produce the anticipated lactam, a critical consideration for procurement decisions in multi-step synthesis campaigns.
- [1] Torisawa Y, Nishi T, Minamikawa J. Interesting reaction of the indanone oximes under Beckmann rearrangement conditions. Bioorg Med Chem Lett. 2002;12(3):387-390. doi:10.1016/S0960-894X(01)00754-5. PMID: 11814803. View Source
